molecular formula C15H23N3OS B3002371 2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide CAS No. 304475-87-4

2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide

Cat. No.: B3002371
CAS No.: 304475-87-4
M. Wt: 293.43
InChI Key: XYHFQLZOQUOWDC-UHFFFAOYSA-N
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Description

2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide is a compound that features an adamantane moiety, which is known for its unique structural properties and stability. Adamantane derivatives have been extensively studied due to their applications in medicinal chemistry, materials science, and nanotechnology . The incorporation of adamantane fragments in pharmaceuticals can improve the lipophilicity and stability of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide typically involves the functionalization of adamantane derivatives. One common method is the amidation of adamantane under Schotten–Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH₃·THF) . Another approach involves the formation of adamantyl carbocations, which can be trapped with various nucleophiles to form the desired product .

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane oxides, while reduction can produce adamantane alcohols .

Mechanism of Action

The mechanism of action of 2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability . The compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allylhydrazinecarbothioamide moiety differentiates it from other adamantane derivatives, providing unique opportunities for chemical modifications and applications .

Properties

IUPAC Name

1-(adamantane-1-carbonylamino)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-2-3-16-14(20)18-17-13(19)15-7-10-4-11(8-15)6-12(5-10)9-15/h2,10-12H,1,3-9H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHFQLZOQUOWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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